4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid
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Overview
Description
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline ring, a phenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid typically involves multiple steps, including the formation of the quinoxaline ring, chlorination, and subsequent coupling with a butanoic acid derivative. Common reagents used in these reactions include quinoxaline precursors, chlorinating agents, and coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoxaline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The phenyl and butanoic acid moieties can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}propanoic acid
- 4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}pentanoic acid
Uniqueness
4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline ring and phenyl group provide a versatile scaffold for further modifications, while the butanoic acid moiety enhances its solubility and bioavailability.
Properties
IUPAC Name |
5-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-11-8-9-12(15(10-11)21-16(24)6-3-7-17(25)26)18-19(27)23-14-5-2-1-4-13(14)22-18/h1-2,4-5,8-10H,3,6-7H2,(H,21,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCGKLVVSOMIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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